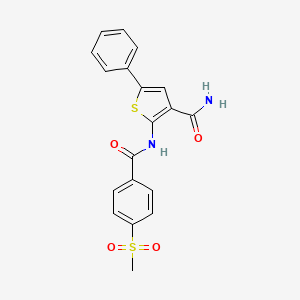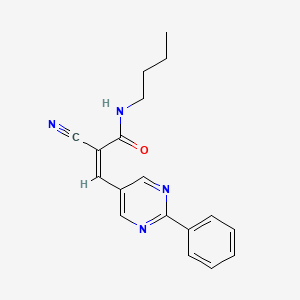![molecular formula C10H14N2O2 B2811971 4-[(Pyridin-2-ylmethyl)amino]butanoic acid CAS No. 926189-19-7](/img/structure/B2811971.png)
4-[(Pyridin-2-ylmethyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Pyridin-2-ylmethyl)amino]butanoic acid” is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS number 926189-19-7 .
Molecular Structure Analysis
The molecular structure of “4-[(Pyridin-2-ylmethyl)amino]butanoic acid” consists of a butanoic acid chain with a pyridin-2-ylmethylamino group attached . The molecular weight of the compound is 194.23 .Applications De Recherche Scientifique
Metabolic Activation and Cancer Risk
Research has shown that compounds structurally related to "4-[(Pyridin-2-ylmethyl)amino]butanoic acid" are involved in metabolic activation pathways that may influence cancer risk. For example, studies on tobacco-specific carcinogens like NNK highlight the metabolic conversion processes, including α-hydroxylation, leading to DNA adducts, which are significant for assessing cancer risk among smokers. The research suggests that variations in metabolic activation could serve as potential indicators of cancer risk, emphasizing the importance of understanding these biochemical pathways (Stepanov et al., 2008).
Drug Metabolism
Another area of application involves the metabolism of pharmaceutical compounds. A study on the absorption, metabolism, and excretion of Vildagliptin, a dipeptidyl peptidase 4 inhibitor, identified a carboxylic acid metabolite resulting from cyano group hydrolysis. This research provides insights into the extensive metabolic pathways of drugs, highlighting the role of non-P450 mediated processes in drug metabolism and the potential for reducing pharmacokinetic interactions with other medications (He et al., 2009).
Nutritional Impact on Health
Dietary interventions and their impact on health also represent a significant area of application. For instance, the supplementation with β-glucan enriched oat bran was found to increase the fecal concentration of carboxylic acids in healthy subjects, indicating potential benefits for colonic health and the prevention of diseases like colon cancer (Nilsson et al., 2008).
Detection of Biomarkers
The detection and quantification of specific metabolites in human biofluids can serve as biomarkers for exposure to harmful substances or metabolic health status. For example, the quantitation of keto acid and hydroxy acid enantiomers in human urine provided insights into the significant pathway of nicotine metabolism in humans, illustrating the complex metabolic interactions between nicotine and carcinogens found in tobacco smoke (Hecht et al., 1999).
Safety and Hazards
Orientations Futures
The future directions for research on “4-[(Pyridin-2-ylmethyl)amino]butanoic acid” could include determining its synthesis methods, exploring its chemical reactivity, investigating its mechanism of action in biological systems, and assessing its safety and potential hazards . Further studies could also explore its potential applications in various fields such as medicine, chemistry, and materials science.
Propriétés
IUPAC Name |
4-(pyridin-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCZSKNBDUENMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-2-ylmethyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide](/img/structure/B2811893.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2811895.png)
![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2811896.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)

![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)
![1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2811908.png)


